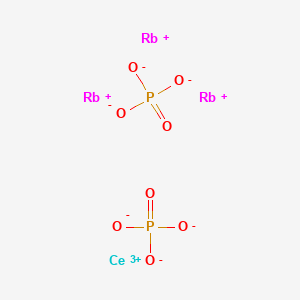
Cerium trirubidium bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium trirubidium bis(phosphate) is an inorganic compound with the molecular formula CeO8P2Rb3. It is a complex phosphate salt that contains cerium in its +3 oxidation state and rubidium in its +1 oxidation state.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium trirubidium bis(phosphate) can be synthesized through a hydrothermal reaction involving cerium(IV) oxide and phosphoric acid. The reaction is typically carried out in an autoclave under controlled conditions. The optimal conditions for the synthesis include a mixing ratio of P2O5 to CeO2 of 1.5-2.0, a heating temperature of 175-200°C, a heating time of 5 hours, and a water vapor pressure of 5.0-7.0 atm .
Industrial Production Methods: Industrial production of cerium trirubidium bis(phosphate) may involve similar hydrothermal methods, but on a larger scale. The process would require precise control of reaction parameters to ensure consistent quality and yield. Additionally, the use of high-purity raw materials and advanced purification techniques would be essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Cerium trirubidium bis(phosphate) can undergo various chemical reactions, including:
Oxidation and Reduction: The cerium ion in the compound can participate in redox reactions, where it can be oxidized to Ce(IV) or reduced to Ce(III).
Substitution Reactions: The phosphate groups in the compound can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Cerium trirubidium bis(phosphate) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or hydrazine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) phosphate derivatives, while reduction may produce cerium(III) compounds with different anionic ligands .
Scientific Research Applications
Cerium trirubidium bis(phosphate) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cerium trirubidium bis(phosphate) involves its ability to undergo redox reactions, which can influence various biochemical and chemical processes. The cerium ion can switch between its +3 and +4 oxidation states, allowing it to act as an effective catalyst in redox reactions. This redox cycling can generate reactive oxygen species, which can have antibacterial effects and other biochemical impacts .
Comparison with Similar Compounds
Cerium(IV) Orthophosphate (CePO4): This compound is similar in structure but contains cerium in the +4 oxidation state.
Cerium(IV) Phosphonates: These compounds contain cerium in the +4 oxidation state and phosphonate ligands.
Uniqueness: The combination of cerium and rubidium in a single compound can lead to unique catalytic and optical properties that are not observed in other cerium-based compounds .
Properties
CAS No. |
68998-31-2 |
|---|---|
Molecular Formula |
CeO8P2Rb3 |
Molecular Weight |
586.46 g/mol |
IUPAC Name |
cerium(3+);rubidium(1+);diphosphate |
InChI |
InChI=1S/Ce.2H3O4P.3Rb/c;2*1-5(2,3)4;;;/h;2*(H3,1,2,3,4);;;/q+3;;;3*+1/p-6 |
InChI Key |
SJBMUTFQDMPLIU-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Rb+].[Rb+].[Rb+].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


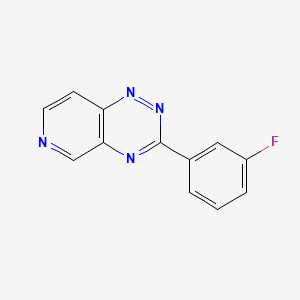

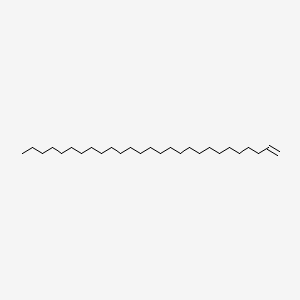

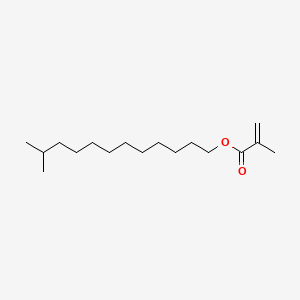


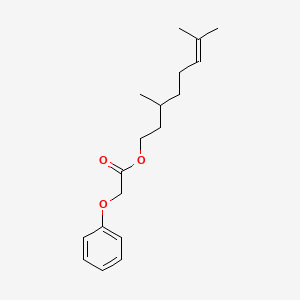
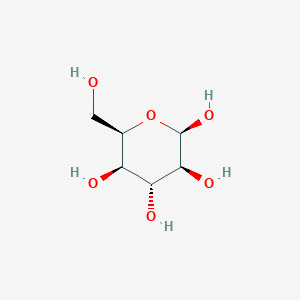
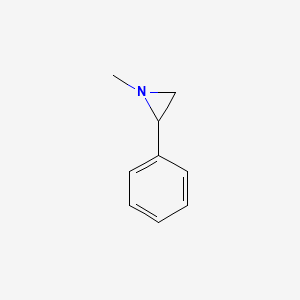


![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
